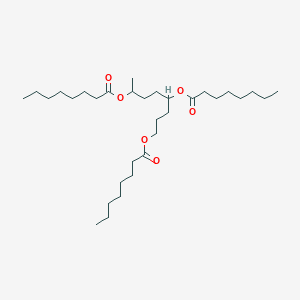

Octane-1,4,7-triyl trioctanoate

Description

Propane-1,2,3-triyl trioctanoate (CAS 538-23-8), commonly known as glycerol trioctanoate or tricaprylin, is a nonionic surfactant classified as a triglyceride ester. It consists of a glycerol backbone esterified with three octanoic (caprylic) acid chains at the 1, 2, and 3 positions of the propane-1,2,3-triyl group. Its molecular formula is C₂₇H₅₀O₆, with a molecular weight of 470.68 g/mol .

Properties

CAS No. |

4958-17-2 |

|---|---|

Molecular Formula |

C32H60O6 |

Molecular Weight |

540.8 g/mol |

IUPAC Name |

4,7-di(octanoyloxy)octyl octanoate |

InChI |

InChI=1S/C32H60O6/c1-5-8-11-14-17-22-30(33)36-27-20-21-29(38-32(35)24-19-16-13-10-7-3)26-25-28(4)37-31(34)23-18-15-12-9-6-2/h28-29H,5-27H2,1-4H3 |

InChI Key |

LKDNYUUWPLUNGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCCCC(CCC(C)OC(=O)CCCCCCC)OC(=O)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octane-1,4,7-triyl trioctanoate typically involves the esterification reaction between octane-1,4,7-triol and octanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Octane-1,4,7-triyl trioctanoate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield octane-1,4,7-triol and octanoic acid.

Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.

Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Octane-1,4,7-triol and octanoic acid.

Transesterification: Different esters depending on the alcohol used.

Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Octane-1,4,7-triyl trioctanoate has various applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and transesterification reactions.

Biology: Investigated for its potential use in drug delivery systems due to its ester functional groups.

Medicine: Explored for its potential as a prodrug, where the ester bonds can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of octane-1,4,7-triyl trioctanoate involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of octane-1,4,7-triol and octanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Properties:

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 0.956 g/mL | |

| Melting Point | 9–10°C | |

| Boiling Point | 233°C at 1 mmHg | |

| Lipid Classification | TG (8:0/8:0/8:0) |

Tricaprylin is widely used in pharmaceuticals, cosmetics, and food industries due to its emulsifying properties and biocompatibility .

Comparison with Structurally Similar Compounds

Below is a discussion based on general trends and available

Structural Analogues: Glycerol Esters with Varying Chain Lengths

Glycerol esters differ in fatty acid chain length and saturation. For example:

- Triacetin (C₉H₁₄O₆): A short-chain triglyceride with acetic acid esters. Lower molecular weight (218.21 g/mol) and melting point (−78°C) compared to tricaprylin.

- Tricaprin (C₃₃H₆₂O₆): A medium-chain triglyceride with decanoic (capric) acid. Higher molecular weight (554.83 g/mol) and melting point (31–33°C) than tricaprylin.

Tricaprylin’s intermediate chain length (C8) balances fluidity at room temperature and stability, making it preferable for drug delivery systems over longer-chain triglycerides like tricaprin .

Nonionic Surfactants: Ester-Type vs. Ether-Type

Propane-1,2,3-triyl trioctanoate belongs to the ester-type nonionic surfactants. Unlike ether-type surfactants (e.g., polyethylene glycol alkyl ethers), ester-based surfactants like tricaprylin exhibit:

Table 1: Physical Properties of Glycerol Esters

Table 2: Functional Comparisons

Notes on Nomenclature and Evidence Limitations

- The discussed compound, Propane-1,2,3-triyl trioctanoate, may have been misnamed in the query.

- Evidence Constraints : Direct comparisons with other compounds (e.g., triacetin, tricaprin) are inferred due to a lack of explicit data in the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.